molecular formula C11H11BrN2O2 B2650471 4-bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide CAS No. 1797305-85-1

4-bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide

Cat. No.: B2650471
CAS No.: 1797305-85-1
M. Wt: 283.125
InChI Key: NWBACCPNLFXJHN-UHFFFAOYSA-N
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Description

4-Bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide is an organic compound with the molecular formula C10H11BrN2O2 This compound is characterized by the presence of a bromine atom, a cyanomethyl group, an ethyl group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide typically involves the reaction of 4-bromobenzoic acid with 2-aminoacetonitrile hydrochloride in the presence of coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIEA) in N,N-dimethylformamide (DMF). The reaction is carried out at ambient temperature for 16 hours, followed by extraction and purification steps .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide involves its interaction with specific molecular targets. The bromine atom and the nitrile group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds, further stabilizing the interaction with the target molecule. Detailed studies on the exact molecular pathways are still ongoing .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-14(6-5-13)11(16)8-3-4-9(12)10(15)7-8/h3-4,7,15H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBACCPNLFXJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC(=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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